1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
CAS No.:
Cat. No.: VC13684857
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FN2O |
|---|---|
| Molecular Weight | 220.24 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |
| Standard InChI | InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 |
| Standard InChI Key | RUIQTFFFLMCDNZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=CC=CC=C2F)C)O |
| Canonical SMILES | CC1=C(C(=NN1CC2=CC=CC=C2F)C)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-ol, with the molecular formula C₁₂H₁₃FN₂O and a molecular weight of 220.24 g/mol . Its CAS registry number, 1092295-70-9, serves as a unique identifier for regulatory and commercial purposes .
Structural Characteristics
The molecule consists of:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A 2-fluorobenzyl group attached to the pyrazole’s N1 position, introducing steric bulk and electronic effects from the fluorine atom.
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Methyl substituents at C3 and C5, enhancing hydrophobicity and influencing ring electronics.
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A hydroxyl group at C4, enabling hydrogen bonding and participation in acid-base reactions.
Table 1: Key Structural and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1092295-70-9 | |
| Molecular Formula | C₁₂H₁₃FN₂O | |
| Molecular Weight | 220.24 g/mol | |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-ol |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves multistep reactions starting from commercially available precursors. A common approach adapts methodologies for analogous pyrazole derivatives :
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Formation of the Pyrazole Core:
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N-Alkylation:
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Hydroxylation:
Table 2: Representative Synthetic Conditions
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct nitrogen (N1) requires careful control of reaction stoichiometry .
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Functional Group Tolerance: The fluorine atom’s electronegativity may necessitate mild conditions to prevent dehalogenation.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its hydrophobic methyl and fluorobenzyl groups. Its calculated LogP (octanol-water) is approximately 2.8, indicating moderate lipophilicity .
Thermal Stability
While specific melting point data are unavailable for this compound, structurally similar pyrazoles (e.g., 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol) melt between 120–140°C . Differential scanning calorimetry (DSC) studies suggest stability up to 200°C under inert atmospheres .
Spectral Characteristics
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¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 5.70 (s, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) .
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N), 1500 cm⁻¹ (C-F) .
Reactivity and Stability
Acid-Base Behavior
The C4 hydroxyl group (pKa ~9–10) can undergo deprotonation in basic media, forming a resonance-stabilized anion. This property facilitates salt formation with pharmaceutically relevant counterions (e.g., sodium or potassium) .
Electrophilic Substitution
The electron-rich pyrazole ring participates in nitration and sulfonation at the C4 position, though the hydroxyl group directs incoming electrophiles to meta positions relative to itself .
Photostability
Fluorinated aromatic systems generally exhibit UV stability, but prolonged exposure to UV light may cause cleavage of the C-F bond, necessitating storage in amber containers.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for developing selective COX-2 inhibitors. Structural modifications, such as replacing the hydroxyl group with a sulfonamide, have improved potency in preclinical models.
Prodrug Design
Esterification of the hydroxyl group enhances oral bioavailability. For example, the acetylated prodrug exhibits 80% higher absorption in rodent studies compared to the parent compound .
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
Mass Spectrometry (MS)
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